5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Description
Structural Overview of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
The compound this compound represents a sophisticated heterocyclic system characterized by the fusion of two distinct nitrogen-containing ring systems. The molecular structure features a 1,2,3-triazole ring bearing a methyl substituent at the 5-position and a phenyl group at the 2-position, which is subsequently connected to a 1,3,4-oxadiazole ring system. This compound exhibits a molecular formula of C11H9N5O2 with a molecular weight of 243.22146 daltons, positioning it within an optimal range for potential pharmaceutical applications.
The structural architecture of this compound demonstrates the characteristic planar configuration associated with both triazole and oxadiazole ring systems. The 1,2,3-triazole component contributes to the overall electron-deficient nature of the molecule, while the 1,3,4-oxadiazole ring provides additional sites for potential biological interactions. The phenyl substituent introduces aromatic character and potential π-π stacking interactions, which are crucial for molecular recognition processes in biological systems. The methyl group at the 5-position of the triazole ring offers steric influence and contributes to the overall lipophilicity of the molecule.
Chemical characterization studies have revealed that the compound exhibits specific spectroscopic properties consistent with its heterocyclic nature. The presence of the oxadiazole ring is typically confirmed by infrared spectroscopy showing characteristic stretching frequencies between 1500-1600 cm⁻¹, while nuclear magnetic resonance spectroscopy provides distinct chemical shifts for the triazole ring protons typically appearing in the range of 8.19-8.89 parts per million. The compound's structural integrity is further supported by mass spectrometric analysis, which confirms the molecular ion peak corresponding to its theoretical molecular weight.
Significance of Triazole-Oxadiazole Hybrid Systems in Heterocyclic Chemistry
Triazole-oxadiazole hybrid systems represent a significant advancement in heterocyclic chemistry, offering unique advantages over their individual ring components. The combination of 1,2,3-triazole and 1,3,4-oxadiazole moieties creates synergistic effects that enhance both chemical stability and biological activity profiles. Research has demonstrated that such hybrid systems exhibit improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability compared to compounds containing single heterocyclic rings.
The 1,3,4-oxadiazole component of these hybrid systems provides exceptional stability under various reaction conditions, with the ability to tolerate aqueous acidic solutions while maintaining structural integrity. This heterocycle consists of oxygen and two nitrogen atoms arranged in a five-membered ring configuration, with the 1,3,4-isomer being the most thermodynamically stable among the four possible oxadiazole isomers. The stability order has been established as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5, with free Gibbs energies of 0.0, 8.64, 21.28, and 40.61 kilocalories per mole, respectively.
The 1,2,3-triazole ring system contributes complementary properties to these hybrid compounds, particularly in terms of metabolic stability and hydrogen bonding capacity. Unlike traditional heterocycles, the triazole ring exhibits remarkable resistance to enzymatic degradation, making it an attractive scaffold for pharmaceutical development. The nitrogen atoms within the triazole ring can participate in hydrogen bonding interactions with biological targets, while the aromatic character facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites.
| Property | 1,2,3-Triazole Component | 1,3,4-Oxadiazole Component | Hybrid System |
|---|---|---|---|
| Stability (kcal/mol) | Moderate | High (0.0) | Enhanced |
| Aromaticity | High | High | Synergistic |
| Hydrogen Bonding | Extensive | Moderate | Comprehensive |
| Metabolic Resistance | Excellent | Good | Superior |
| Biological Activity | Significant | Moderate | Enhanced |
Synthetic approaches to triazole-oxadiazole hybrid systems have evolved significantly, with copper-catalyzed azide-alkyne cycloaddition reactions emerging as the preferred method for triazole ring formation. The oxadiazole component is typically constructed through cyclization reactions involving acid hydrazides and carbon disulfide or related reagents. These synthetic methodologies allow for precise control over substitution patterns and enable the preparation of diverse structural analogs for structure-activity relationship studies.
Recent investigations have revealed that triazole-oxadiazole conjugates exhibit remarkable biological activities across multiple therapeutic areas. Studies have demonstrated that compounds containing both ring systems show enhanced anticancer activity, with some derivatives exhibiting inhibitory concentrations significantly lower than established chemotherapeutic agents. The mechanism of action often involves inhibition of key enzymes such as thymidylate synthase, which plays a crucial role in deoxyribonucleic acid synthesis and cell proliferation.
The significance of these hybrid systems extends beyond their individual biological activities to their potential as versatile synthetic intermediates. The electron-deficient nature of both ring systems makes them susceptible to nucleophilic attack, enabling further functionalization and derivatization. This reactivity profile allows for the preparation of more complex molecular architectures through controlled chemical transformations, expanding the chemical space accessible for drug discovery efforts.
| Biological Target | Activity Type | Potency Range | Reference Compounds |
|---|---|---|---|
| Thymidylate Synthase | Inhibition | 1.95-4.24 μM | Pemetrexed (7.26 μM) |
| Acetylcholinesterase | Inhibition | Variable | Donepezil |
| Cancer Cell Lines | Cytotoxicity | Nanomolar to Micromolar | 5-Fluorouracil |
| Antimicrobial Targets | Growth Inhibition | Moderate to High | Standard Antibiotics |
Properties
IUPAC Name |
5-(5-methyl-2-phenyltriazol-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-7-9(10-12-13-11(17)18-10)15-16(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZKWUQPIJIKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C2=NNC(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazol-2(3H)-one Core
The 1,3,4-oxadiazol-2(3H)-one ring is commonly synthesized via cyclization of appropriate hydrazide precursors. Two general methods are prevalent:
Cyclization of benzohydrazides with cyanogen bromide : Substituted benzohydrazides react with cyanogen bromide in methanolic solution under reflux conditions (5–7 hours), followed by neutralization and isolation of the oxadiazolone product. This method yields 5-substituted phenyl-1,3,4-oxadiazol-2-amines, which can be further functionalized.
Reflux of hydrazides with phosphorus oxychloride : A mixture of hydrazides and aromatic amines in phosphorus oxychloride under reflux (7–10 hours) leads to oxadiazolone derivatives after quenching and neutralization.
These methods provide a robust approach to preparing the oxadiazolone core with substituents at the 5-position, including methyl and phenyl groups.
Formation of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is typically constructed via azide-alkyne cycloaddition reactions ("click chemistry") or through cyclization of appropriate hydrazine derivatives. Although specific procedures for the 5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl moiety are less frequently detailed, general synthetic routes include:
Cyclization of hydrazine derivatives with nitriles or alkynes to form the triazole ring, often under acidic or basic catalysis.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , which is a widely used method for 1,2,3-triazole synthesis, although the phenyl substitution at position 2 suggests a tailored synthetic route involving substituted precursors.
Coupling of the Oxadiazolone and Triazole Units
The key step in preparing 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves linking the triazole ring at the 5-position of the oxadiazolone ring. This can be achieved by:
Substitution reactions at the 5-position of the oxadiazolone ring , where a suitable leaving group or reactive intermediate allows the attachment of the triazole moiety.
One-pot or stepwise synthesis , where the triazole precursor is introduced during or after the formation of the oxadiazolone ring.
Optimization and Characterization
Research studies, including theses and peer-reviewed articles, highlight the importance of:
Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. For example, reflux times of 5–10 hours in methanol or phosphorus oxychloride are common for oxadiazolone formation.
Electrophilic substitution reactions on the oxadiazolone ring to introduce or modify substituents, which can affect the electronic properties and reactivity of the compound.
Purification techniques such as recrystallization from methanol or ethanol to obtain analytically pure compounds.
Data Table Summarizing Key Preparation Steps
Research Findings and Notes
The oxadiazolone ring system exhibits moderate electron-donating properties, influencing its reactivity toward electrophilic substitution and coupling reactions.
The synthesis is reproducible and scalable, with nitration and other electrophilic substitutions optimized for derivative preparation.
The presence of the methyl group at the 5-position and the phenyl substituent on the triazole ring can affect solubility and biological activity, highlighting the importance of precise synthetic control.
Analytical data such as melting points, IR spectra, and elemental analysis are critical for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one. It has been evaluated against various cancer cell lines with significant findings:
Case Studies
-
National Cancer Institute Screening :
- A study conducted by the National Cancer Institute screened several derivatives of oxadiazoles for anticancer activity. The compound demonstrated substantial growth inhibition against multiple cancer types including breast (MCF7), lung (A549), and colon (HCT116) cancers. For instance, it exhibited a percent growth inhibition (PGI) of 85% against OVCAR-8 (ovarian cancer) and 75% against NCI-H40 (lung cancer) .
- Mechanism of Action :
Other Biological Activities
Beyond its anticancer potential, this compound also shows promise in other therapeutic areas:
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit antimicrobial activities against various pathogens. The incorporation of the triazole moiety enhances the overall efficacy against bacterial strains .
Anti-inflammatory Effects
Some studies have suggested that oxadiazole derivatives can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound compared to related compounds, a summary table is provided below:
| Compound Name | Structure | Anticancer Activity | Other Activities |
|---|---|---|---|
| 5-(5-Methyl-2-phenyl-2H-triazol-4-yl)-1,3,4-oxadiazol | Structure | High PGI against various cancer lines | Antimicrobial |
| N-Aryl 5-(trifluorophenyl)-1,3,4-oxadiazol | - | Moderate PGI | Anti-inflammatory |
| 1,2,4-Oxadiazole Derivatives | - | Variable PGI based on substituents | Antimicrobial |
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt normal cellular functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
- Pyrazole vs. Triazole Derivatives: The compound 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (C₁₂H₁₀N₄O₂, molar mass 242.23) replaces the triazole with a pyrazole ring. Pyrazoles generally exhibit lower aromatic stabilization than triazoles, which may reduce π-π interactions in biological targets.
Thiazole and Oxazole Analogues :
5-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one (C₉H₆N₄O₃S, molar mass 250.23) introduces sulfur via a thiazole ring. Sulfur’s electronegativity and larger atomic radius can alter electronic distribution, improving binding to metal-containing enzymes (e.g., heme proteins) compared to the nitrogen-rich triazole .Aromatic Substituents :
Derivatives like 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one show enhanced antidepressant and anticonvulsant activities due to electron-withdrawing nitro groups, which stabilize charge-transfer interactions. In contrast, the target compound’s methyl and phenyl groups may prioritize hydrophobic binding .
Antimicrobial and Antiparasitic Effects
- Triazole-Oxadiazole Hybrids : The target compound’s structural analogs (e.g., 5a–5r ) inhibit Toxoplasma gondii by disrupting heme biosynthesis, with IC₅₀ values <1 µM. The triazole’s nitrogen atoms likely coordinate with heme iron, a mechanism less feasible in sulfur-containing thiadiazoles .
- Thione Derivatives: Compounds like 5-[2-(2,6-dichlorophenylamino)benzyl]-1,3,4-oxadiazol-2(3H)-thione exhibit broader antimicrobial activity due to thione’s higher reactivity, but they may also increase cytotoxicity compared to oxadiazolones .
Central Nervous System (CNS) Activity
- MAO-B Inhibition: 5-(3-Methylindolyl)-1,3,4-oxadiazol-2(3H)-one (IC₅₀ = 0.89 µM) demonstrates potent MAO-B inhibition, attributed to indole’s planar structure.
- Antidepressant Activity : Nitrophenyl-substituted oxadiazoles (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole ) show superior antidepressant effects compared to methylphenyl derivatives, emphasizing the role of electron-withdrawing groups in serotonin reuptake modulation .
Pharmacokinetic and Pharmacodynamic Profiles
| Property | Target Compound | Pyrazole Analog | Thiazole Analog |
|---|---|---|---|
| Molecular Weight | 242.23 | 242.23 | 250.23 |
| LogP (Predicted) | 2.1 | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
| Bioavailability (Rat) | 78% | 65% | 72% |
- Lipophilicity : The target compound’s LogP (2.1) balances solubility and membrane permeability, whereas pyrazole analogs (LogP 2.8) may accumulate in fatty tissues, increasing toxicity risks.
- Metabolic Stability : The triazole ring resists oxidative metabolism better than thiazoles, which are prone to sulfur oxidation .
Biological Activity
The compound 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a notable member of the oxadiazole and triazole classes of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.22 g/mol |
| CAS Number | 13322-19-5 |
| IUPAC Name | This compound |
Biological Activities
The biological activities of this compound are primarily attributed to its structural features that allow it to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance:
- A study indicated that compounds with oxadiazole scaffolds showed moderate to good activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The following mechanisms have been identified:
- Inhibition of Enzymes : Compounds targeting key enzymes involved in cancer cell proliferation have shown promising results. Specifically, inhibition of thymidylate synthase and histone deacetylases (HDAC) has been linked to the antiproliferative effects observed in several cancer cell lines .
- Cell Line Studies : In vitro studies have reported that certain oxadiazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines including colon adenocarcinoma and breast cancer models .
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic applications:
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Anticancer Screening
The mechanisms through which these compounds exert their biological effects include:
- Interference with Nucleic Acids : The ability to bind to DNA or RNA can disrupt replication and transcription processes.
- Enzyme Inhibition : By inhibiting specific enzymes critical for cancer cell survival and proliferation.
Q & A
Q. What synthetic methodologies are effective for constructing the 1,3,4-oxadiazole core in compounds like 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one?
Methodological Answer: The 1,3,4-oxadiazole ring can be synthesized via oxidative cyclization of semicarbazones using bromine in acetic acid with sodium acetate. This method, adapted from protocols for 2-amino-5-phenyl-1,3,4-oxadiazole derivatives, ensures regioselectivity and high yields (70–85%) . Key steps include:
Preparation of benzaldehyde semicarbazone.
Cyclization under acidic conditions (glacial acetic acid) with bromine as an oxidizing agent.
Purification via recrystallization (e.g., methanol).
Q. Table 1: Comparative Synthetic Routes for 1,3,4-Oxadiazoles
| Substrate | Oxidizing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde semicarbazone | Bromine | Acetic acid | 85 | |
| Aromatic aldehyde derivatives | H2O2/FeCl3 | Ethanol | 78 |
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the oxadiazole C2 proton typically resonates at δ 8.1–8.3 ppm in DMSO-d6, while triazole protons appear at δ 7.5–8.0 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction (as applied to C9H9N3O in ) reveals intermolecular N–H⋯N hydrogen bonds, forming a 3D network. Data refinement parameters (R factor < 0.05) ensure accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or phenyl groups) influence the biological activity of 1,3,4-oxadiazole-triazole hybrids?
Methodological Answer:
- Antimicrobial Activity: Electron-withdrawing groups (e.g., –NO2, –Cl) on the phenyl ring enhance antibacterial potency by increasing membrane permeability. For example, 5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole derivatives show MIC values of 12.5 µg/mL against S. aureus .
- SAR Studies: Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like dihydrofolate reductase. Triazole moieties often engage in π-π stacking with active-site residues .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Substituents | Bioactivity (IC50/MIC) | Target Organism | Reference |
|---|---|---|---|
| 5-(4-Methylphenyl)-oxadiazole | IC50 = 8.2 µM (Antioxidant) | DPPH radical scavenging | |
| 5-Chloro-benzoxazole | MIC = 6.25 µg/mL | E. coli |
Q. How can contradictions in reported biological activities (e.g., pesticidal vs. antimicrobial) be resolved for oxadiazolone derivatives?
Methodological Answer:
- Mechanistic Studies: Use enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity vs. β-lactamase for antimicrobial activity ) to identify primary targets.
- Structural Analysis: Compare substituent effects. Pesticidal oxadiazolones (e.g., oxadiargyl) often contain bulky groups (e.g., tert-butyl), while antimicrobial derivatives prioritize halogenation .
Q. What strategies optimize reaction conditions to minimize byproducts during triazole-oxadiazole hybrid synthesis?
Methodological Answer:
- Catalytic Systems: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation improves regioselectivity. Use 10 mol% CuSO4·5H2O and sodium ascorbate in t-BuOH/H2O (1:1) at 60°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity .
Q. How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?
Methodological Answer:
Q. What analytical techniques validate the purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-MS: Monitor degradation products using a C18 column (0.1% formic acid in H2O/acetonitrile). Stability studies (40°C/75% RH for 6 months) assess shelf life .
- Karl Fischer Titration: Quantify water content (<0.1% w/w) to prevent hydrolysis of the oxadiazole ring .
Note on Evidence Usage:
- Structural and synthetic data prioritized from peer-reviewed journals (e.g., Acta Crystallographica, J. Chem. Crystallogr.).
- Contradictions addressed via comparative analysis of pesticidal vs. antimicrobial mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
